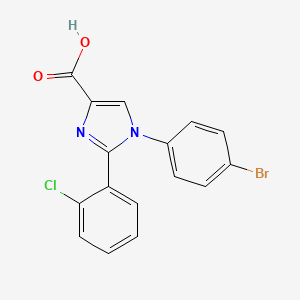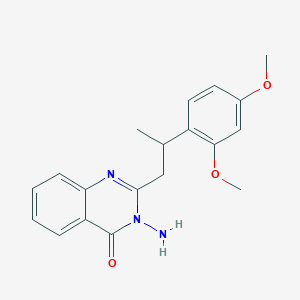
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the 2,4-Dimethoxyphenylpropyl Group: This step involves the alkylation of the quinazolinone core with 2,4-dimethoxyphenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Quinazolinone derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoquinazolin-4(3H)-one: A simpler analog without the 2,4-dimethoxyphenylpropyl group.
2-(2,4-Dimethoxyphenyl)quinazolin-4(3H)-one: Lacks the amino group.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the 2,4-dimethoxyphenylpropyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
| 92617-47-5 | |
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-amino-2-[2-(2,4-dimethoxyphenyl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12(14-9-8-13(24-2)11-17(14)25-3)10-18-21-16-7-5-4-6-15(16)19(23)22(18)20/h4-9,11-12H,10,20H2,1-3H3 |
InChI-Schlüssel |
FVGPTSFJRFIZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC2=CC=CC=C2C(=O)N1N)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/no-structure.png)

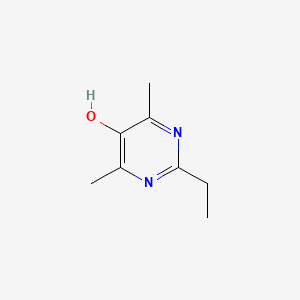

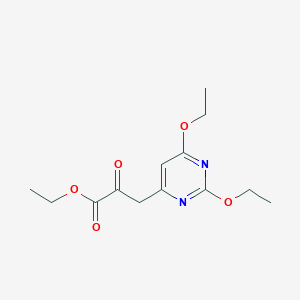
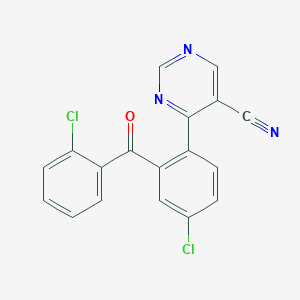
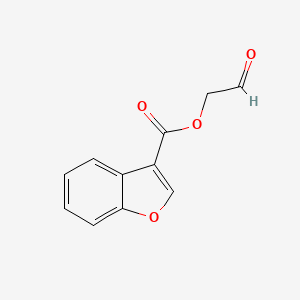
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
